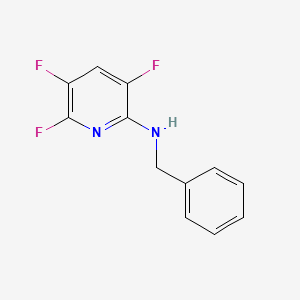

N-benzyl-3,5,6-trifluoropyridin-2-amine

Overview

Description

N-benzyl-3,5,6-trifluoropyridin-2-amine is a chemical compound with the molecular formula C₁₂H₉F₃N₂ and a molecular weight of 238.21 g/mol It is characterized by the presence of a benzyl group attached to a trifluoropyridin-2-amine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3,5,6-trifluoropyridin-2-amine typically involves the reaction of 3,5,6-trifluoropyridin-2-amine with benzyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the amine group of 3,5,6-trifluoropyridin-2-amine attacks the benzyl halide, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3,5,6-trifluoropyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as LiAlH₄ and sodium borohydride (NaBH₄) are frequently used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

N-benzyl-3,5,6-trifluoropyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-3,5,6-trifluoropyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoropyridin-2-amine core can interact with various enzymes and receptors, modulating their activity. The benzyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

3,5,6-Trifluoropyridin-2-amine: Lacks the benzyl group, resulting in different reactivity and biological activity.

N-benzyl-2,3,5,6-tetrafluoropyridin-4-amine: Contains an additional fluorine atom, which can alter its chemical properties and interactions.

Uniqueness

N-benzyl-3,5,6-trifluoropyridin-2-amine is unique due to the combination of the trifluoropyridin-2-amine core and the benzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-benzyl-3,5,6-trifluoropyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its antibacterial, antitumor, and enzyme inhibitory activities. The findings are supported by various studies and data tables.

Chemical Structure and Properties

This compound features a pyridine ring substituted with three fluorine atoms and a benzyl group. This unique structure contributes to its biological activities by influencing its interaction with biological targets.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of compounds related to this compound. For instance, a series of fluorinated imines derived from similar pyridine structures were tested against various bacterial strains.

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| Aldimine 1 | E. coli ATCC 8739 | 20 | 250 |

| Aldimine 1 | S. aureus ATCC 6538 | 25 | 200 |

| Aldimine 1 | P. aeruginosa ATCC 13525 | 15 | 300 |

The results indicate moderate activity against Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure could enhance efficacy against resistant strains .

Antitumor Activity

This compound derivatives have also been investigated for their antitumor potential. A study synthesized a series of benzyl-substituted quinazolinones that demonstrated significant activity against various cancer cell lines.

| Compound | Cancer Cell Line | GI50 (µM) |

|---|---|---|

| Compound A | Breast Cancer (MCF7) | 10.47 |

| Compound B | CNS Cancer (U87MG) | 7.24 |

| Compound C | Leukemia (K562) | 14.12 |

These compounds showed enhanced potency compared to standard treatments like 5-fluorouracil (GI50 = 22.60 µM), indicating that N-benzyl substitutions can lead to improved therapeutic profiles .

Enzyme Inhibition Studies

Enzyme inhibition studies have highlighted the potential of this compound as an inhibitor of cholinesterases, which are critical in neurodegenerative diseases like Alzheimer's.

| Enzyme Type | IC50 (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 0.466 |

| Butyrylcholinesterase (BChE) | 1.89 |

The data suggest that this compound may serve as a lead for developing new cholinesterase inhibitors .

Case Studies

- Antitubercular Activity : A series of benzamide derivatives including N-benzyl-3,5-dinitrobenzamides exhibited excellent in vitro activity against Mycobacterium tuberculosis with MIC values as low as 0.0625 μg/mL for drug-sensitive strains and <0.016–0.125 μg/mL for multidrug-resistant strains .

- Molecular Docking : Molecular docking studies performed on derivatives indicated favorable binding interactions with target enzymes, supporting their potential as effective inhibitors .

Properties

IUPAC Name |

N-benzyl-3,5,6-trifluoropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2/c13-9-6-10(14)12(17-11(9)15)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLIZFGDNXKGMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=C(C=C2F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622604 | |

| Record name | N-Benzyl-3,5,6-trifluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189281-25-2 | |

| Record name | N-Benzyl-3,5,6-trifluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.